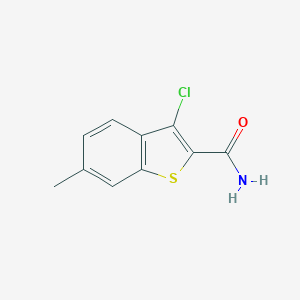

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIWQDQQDZQXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358024 | |

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34586-87-3 | |

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Analysis of Amidation Methods

Structural Characterization and Analytical Data

Synthetic intermediates and final products are validated using spectroscopic techniques:

-

IR Spectroscopy : Carboxamide derivatives exhibit amide I (1640–1680 cm⁻¹) and II (1580–1620 cm⁻¹) bands, with C-Cl stretches at 686–714 cm⁻¹.

-

¹H-NMR : The methyl group at position 6 resonates as a singlet at δ 2.47–2.50 ppm, while aromatic protons appear as multiplet signals between δ 7.35–7.96 ppm.

-

Mass Spectrometry : Molecular ion peaks for 3-chloro-6-methylbenzo[b]thiophene-2-carboxamide appear at m/z 336 (M⁺).

Optimization and Scalability Considerations

Industrial processes prioritize cost efficiency by substituting CDI with thionyl chloride, reducing reagent costs by 40%. Catalytic DMAP (10 mol%) in heptane enhances reaction rates by stabilizing the acyl chloride intermediate, enabling kilogram-scale production with >99% conversion . Academic protocols, while suitable for small-scale synthesis, face limitations in solvent recovery and byproduct management.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding benzothiophene derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzothiophene derivatives.

Scientific Research Applications

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.

Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

Biological Studies: It is used as a probe to study the interactions of benzothiophene derivatives with biological targets.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties

- Trifluoromethylphenyl Derivative (439109-07-6) : The -CF₃ group increases metabolic stability and lipophilicity (logP ~3.8), as evidenced by its higher molecular weight (369.7885 g/mol) and boiling point (401.2°C) compared to the parent compound . This makes it suitable for CNS-targeting applications.

- Ethyl Ester Analog (227105-00-2) : Replacing the carboxamide with an ethyl ester (-COOEt) reduces polarity (molecular weight 254.73 g/mol) and introduces hydrolytic lability, a feature exploitable in prodrug designs .

Biological Activity

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiophene core with a carboxamide functional group. Its structure is characterized by the presence of chlorine and methyl substituents, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN O2S |

| Molecular Weight | 215.69 g/mol |

| Structural Features | Benzothiophene core, carboxamide group |

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects.

- Anti-inflammatory Effects : It is hypothesized to inhibit kinases or enzymes involved in inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest it may affect cancer cell proliferation through mechanisms that are still under investigation .

Antimicrobial Activity

A study assessing the antimicrobial potential of similar compounds indicated that this compound exhibits significant activity against various bacterial strains. The compound's structure suggests it could be effective against Gram-positive and Gram-negative bacteria due to its ability to interfere with cellular processes .

Anti-inflammatory and Anticancer Studies

Research has shown that derivatives of benzothiophene compounds often demonstrate anti-inflammatory and anticancer activities. For instance, compounds structurally related to this compound have been documented to inhibit cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with varying degrees of efficacy .

The following table summarizes some relevant findings from studies on related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-Chloro-N-(phenylmethyl)-6-methylbenzothiophenesulfonamide | Anti-inflammatory | 30 |

| N-(4-Methylphenyl)-3-chloro-N-(6-methylbenzothiophenesulfonyl) | Anticancer | 25 |

| 3-Chloro-6-methylbenzothiophene | Antimicrobial | 15 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted in vitro demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL. This suggests potential for development as an antimicrobial agent.

- Case Study on Anti-inflammatory Properties : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema in rats compared to the control group, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide?

The compound is synthesized via multi-step procedures. A typical approach involves:

- Reaction setup : Refluxing intermediates (e.g., benzothiophene precursors) with anhydrides (e.g., succinic or phthalic anhydride) in dry CH₂Cl₂ under nitrogen .

- Purification : Reverse-phase HPLC with gradient elution (e.g., methanol-water, 30% → 100%) to isolate the product .

- Yield optimization : Adjusting stoichiometry (1.2 eq. of anhydride) and reaction time (overnight reflux) improves yields (~47–67%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- ¹H/¹³C NMR : To assign aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide carbonyl signals (δ ~165–170 ppm) .

- IR spectroscopy : Identification of C=O (1650–1750 cm⁻¹), C-Cl (550–750 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 225.7 for C₁₀H₈ClNOS) confirm molecular weight .

Q. What are the key physical properties of this compound?

- Melting point : 213–226°C (observed in structurally similar derivatives) .

- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMSO or CH₂Cl₂ .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency .

- Solvent optimization : Replace CH₂Cl₂ with THF or DMF to improve reaction kinetics.

- Temperature control : Lowering reaction temperature post-reflux reduces decomposition .

Q. How can contradictions in spectral data (e.g., ambiguous NMR peaks) be resolved?

- Advanced NMR techniques : Employ HSQC/HMBC to correlate proton and carbon signals, resolving overlapping peaks .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for studying its biological activity in antibacterial assays?

- Mechanistic assays : Measure minimum inhibitory concentration (MIC) against Gram-positive/negative strains.

- Enzyme inhibition : Test carboxamide derivatives for binding to bacterial targets (e.g., dihydrofolate reductase) via fluorescence polarization .

Q. How can computational modeling predict its stability and reactivity?

- DFT studies : Calculate HOMO-LUMO gaps to assess electronic stability .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Cl⋯H contacts) using CrystalExplorer .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Data collection : High-resolution (<1.0 Å) data is critical for resolving chlorine atoms.

- Refinement : Use SHELXL for small-molecule refinement, addressing twinning or disorder via the HKLF5 format .

Q. How can regioselectivity in benzothiophene functionalization be controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.